Perfluorodecylphosphonic acid

Overview

Description

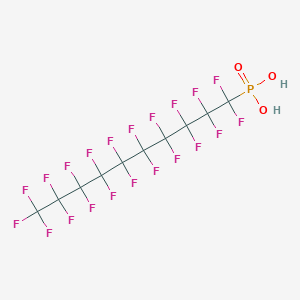

Perfluorodecylphosphonic acid is a useful research compound. Its molecular formula is C10H2F21O3P and its molecular weight is 600.06 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Perfluorodecylphosphonic acid (PFDA) is a member of the perfluoroalkyl phosphonic acids (PFPAs), characterized by a ten-carbon perfluoroalkyl chain. This compound has garnered attention due to its unique chemical properties and potential biological activities. The following sections will explore its biological activity, including toxicity, environmental impact, and interactions with biological systems.

PFDA has the molecular formula and is known for its high stability and persistence in the environment. The presence of fluorine atoms contributes to its hydrophobicity and resistance to degradation, making it a subject of interest in both environmental studies and toxicological assessments .

Toxicological Studies

Recent research has highlighted the potential toxicity of PFDA, particularly in aquatic organisms. A study on Chlamydomonas reinhardtii , a model green alga, investigated the effects of PFDA exposure at concentrations ranging from 31 to 250 µg/L. The findings indicated that while cellular viability remained unchanged, there was a significant increase in reactive oxygen species (ROS) production and lipid peroxidation at higher concentrations (125 µg/L and 250 µg/L) .

Key Findings:

- Reactive Oxygen Species (ROS) : Increased by 36% and 25.6% at 125 µg/L and 250 µg/L, respectively.

- Lipid Peroxidation : Elevated by 35.5% and 35.7% at the same concentrations.

- Gene Expression : Up-regulation of antioxidant-related genes such as catalase (CAT) and ascorbate peroxidase (APX I) was observed, indicating a stress response .

Environmental Impact

PFDA is part of a broader class of perfluoroalkyl substances (PFAS), which are known for their persistence in the environment. Studies have shown that PFAS can bioaccumulate in aquatic organisms, raising concerns about their ecological impact. For instance, PFDA has been detected in various environmental matrices, including water and sediment, often at concentrations significantly higher in pore water compared to surface water .

Bioaccumulation Studies:

- Aquatic Organisms : PFDA has been found to bioaccumulate in species such as fish and mollusks, with concentrations reaching alarming levels near contaminated sites.

- Ecological Risk Assessment : Current assessments indicate that while immediate risks to aquatic life from PFAS exposure are low, the long-term implications of bioaccumulation remain poorly understood .

Antimicrobial Activity

In addition to its toxicological profile, PFDA exhibits antimicrobial properties. A study assessed the antimicrobial effectiveness of various phosphonic acids, including PFDA, against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that PFDA demonstrated significant antibacterial activity at higher concentrations (40 µg/mL), suggesting potential applications in antimicrobial coatings .

Table: Antimicrobial Effectiveness of PFDA

| Bacterial Strain | Concentration (µg/mL) | Growth Inhibition (%) |

|---|---|---|

| E. coli | 40 | Significant |

| S. aureus | 40 | Significant |

Case Studies

-

Aquatic Toxicity Assessment :

- A comprehensive study evaluated the effects of various PFPAs on aquatic ecosystems, focusing on their impact on algae and fish populations. The results underscored the need for further investigation into the chronic effects of PFDA on aquatic life.

-

Human Health Implications :

- Research indicates that PFAS compounds, including PFDA, may have implications for human health due to their ability to accumulate in biological tissues. Ongoing studies are examining potential links between PFAS exposure and various health outcomes.

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2F21O3P/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)35(32,33)34/h(H2,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGNCBOZEMOASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)(F)P(=O)(O)O)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F21P(=O)(OH)2, C10H2F21O3P | |

| Record name | Perfluorodecylphosponic acid | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40879833 | |

| Record name | Perfluorodecylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52299-26-0 | |

| Record name | Perfluorodecylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.